2-Amino-5-(methylthio)benzotrifluoride

Drug Discovery Agrochemical Research Physicochemical Profiling

2-Amino-5-(methylthio)benzotrifluoride (CAS 59920-85-3), systematically named 4-(methylsulfanyl)-2-(trifluoromethyl)aniline, is a specialized halogenated aromatic amine with the molecular formula C8H8F3NS and a molecular weight of 207.22 g/mol. This compound belongs to the aminobenzotrifluoride class, distinguished by the simultaneous presence of an electron-withdrawing trifluoromethyl (-CF3) group at the ortho position and an electron-donating methylthio (-SCH3) group at the para position relative to the reactive amine functionality.

Molecular Formula C8H8F3NS
Molecular Weight 207.22 g/mol
CAS No. 59920-85-3
Cat. No. B1590162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylthio)benzotrifluoride
CAS59920-85-3
Molecular FormulaC8H8F3NS
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C8H8F3NS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
InChIKeyZMHBBQHIIBIBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(methylthio)benzotrifluoride (CAS 59920-85-3): Core Chemical Profile for Procurement & Research Sourcing


2-Amino-5-(methylthio)benzotrifluoride (CAS 59920-85-3), systematically named 4-(methylsulfanyl)-2-(trifluoromethyl)aniline, is a specialized halogenated aromatic amine with the molecular formula C8H8F3NS and a molecular weight of 207.22 g/mol [1]. This compound belongs to the aminobenzotrifluoride class, distinguished by the simultaneous presence of an electron-withdrawing trifluoromethyl (-CF3) group at the ortho position and an electron-donating methylthio (-SCH3) group at the para position relative to the reactive amine functionality [1]. This unique push-pull electronic configuration fundamentally differentiates its chemical reactivity and physicochemical properties from other commonly sourced aminobenzotrifluoride building blocks, making it a critical intermediate where a modifiable sulfur handle is required alongside fluorinated lipophilicity.

Why 2-Amino-5-(methylthio)benzotrifluoride Cannot Be Replaced by Generic Aminobenzotrifluoride Analogs in Critical Syntheses


Generic substitution with simpler analogs like 2-aminobenzotrifluoride (CAS 88-17-5) or 2-amino-5-bromobenzotrifluoride (CAS 445-02-3) fails because they lack the critical methylthio functional group required for downstream derivatization. The -SCH3 moiety in the target compound serves as a latent site for oxidation to sulfoxide or sulfone, a transformation essential for generating bioisosteres and modulating biological activity, as demonstrated in the synthesis of herbicidal sulfonanilides [1]. Furthermore, the methylthio group significantly alters the compound's lipophilicity (LogP) and electronic character compared to unsubstituted or halogen-substituted analogs, which directly impacts cross-coupling reactivity and the physicochemical profile of final products . Simply selecting a different 5-substituted aniline would necessitate a complete re-optimization of the synthetic pathway and compromise the designed properties of the target molecule.

Quantitative Differentiation Guide for 2-Amino-5-(methylthio)benzotrifluoride vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 2-Aminobenzotrifluoride Creates Different Pharmacokinetic Properties

The target compound exhibits a significantly higher partition coefficient (LogP) than the unsubstituted parent structure, 2-aminobenzotrifluoride (CAS 88-17-5). This increase in lipophilicity is crucial for membrane permeability and the hydrophobic binding characteristics of final active ingredients. The ACD/LogP for 2-Amino-5-(methylthio)benzotrifluoride is 3.20 , whereas the LogP for the closely related analog lacking the methylthio group is reported as 2.32 [1]. This difference of nearly one log unit translates to an approximately 8-fold higher predicted partitioning into non-polar phases.

Drug Discovery Agrochemical Research Physicochemical Profiling

Reduced Basicity (Higher pKa) Relative to 2-Amino-5-bromobenzotrifluoride Influences Salt Formation and Reactivity

The electron-donating methylthio group para to the amine reduces the acidity of the anilinium ion compared to an electron-withdrawing bromo substituent. This is reflected in a higher pKa value for the conjugate acid. The predicted pKa for the target compound is 1.22 , while the pKa for the 5-bromo analog (2-Amino-5-bromobenzotrifluoride, CAS 445-02-3) is 0.76 [1]. The target compound is therefore a weaker acid in its protonated form, which affects its reactivity in acid-base extractions and amide bond formations.

Synthetic Chemistry Salt Formation Reaction Optimization

Unique 'Sulfur Handle' Enables Modular Oxidation to Sulfoxide/Sulfone Herbicidal Agents

Unlike 2-amino-5-bromo-, 2-amino-5-fluoro-, or unsubstituted benzotrifluoride analogs, the target compound possesses a thioether group that serves as a synthetic 'handle'. This group is directly exploited in a patented pathway to synthesize a series of herbicidal 2-(trifluoromethyl)methanesulfonanilides. The sulfide can be chemoselectively oxidized to the sulfoxide or sulfone, creating a trio of compounds with graduated properties from a single precursor [1]. This modularity is not possible with halo-substituted analogs, which require complete re-synthesis to introduce oxygenated sulfur groups.

Agrochemical Synthesis Herbicide Development Prodrug Design

Higher Topological Polar Surface Area (TPSA) Than Halogenated Analogs Impacts Bioavailability Predictions

The target compound possesses a TPSA of 51.3 Ų [1], which is significantly higher than that of 2-amino-5-fluorobenzotrifluoride (CAS 393-39-5), reported to have a TPSA of 26.0 Ų [2]. This higher polarity, combined with the increased molecular weight, shifts the target compound further from the traditional oral bioavailability 'sweet spot' defined by Lipinski's rules, but into a desirable space for designing molecules intended to target polar binding pockets or to have limited passive permeability.

Medicinal Chemistry ADME Prediction Molecular Design

Optimal Application Scenarios for 2-Amino-5-(methylthio)benzotrifluoride Based on Verified Evidence


Synthesis of Graduated Herbicide Libraries via Controlled Oxidation

Leveraging the unique methylthio handle, procurement of this compound is optimal for agrochemical R&D teams developing novel herbicides based on the 2-(trifluoromethyl)methanesulfonanilide scaffold. The patented synthetic route (US3996277) uses this exact aniline to generate the methylthio, methylsulfinyl, and methylsulfonyl derivatives, enabling rapid exploration of how sulfur oxidation state affects herbicidal potency and selectivity against resistant weeds like Johnson Grass and nutsedge [1].

Design of Drug Candidates Requiring Moderate Lipophilicity and a Sulfur-Based Binding Motif

With a measured LogP of 3.20 [1], this intermediate is ideally suited for medicinal chemistry programs where a balance between permeability and solubility is critical. The sulfur atom offers a specific interaction point for metal ions or can engage in sulfur-π interactions within a protein binding pocket. This makes it a strategic choice over 5-halo analogs for designing kinase inhibitors or other agents where sulfur-mediated binding can improve target affinity.

Diversity-Oriented Synthesis (DOS) Using a Multi-Functional Core Scaffold

The presence of three distinct reactive sites—a nucleophilic amine, a modifiable thioether, and a metabolically stable trifluoromethyl group—makes this compound a privileged building block for diversity-oriented synthesis [1]. Procurement of this single intermediate allows for divergent synthesis: the amine can undergo acylation or reductive amination, the thioether can be oxidized or alkylated, and the -CF3 group imparts stability. This places it as a superior choice over less functionalized aminobenzotrifluorides for generating complex libraries.

Technical Documentation Hub

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